2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide
Description
This compound is a pyridine-based acetamide derivative featuring a 3-cyano group, dual chlorophenyl substituents (2-chlorophenyl at position 4 and 4-chlorophenyl at position 6), and a thioether-linked N-(3-nitrophenyl)acetamide moiety. Its synthesis typically involves nucleophilic substitution reactions between pyridine-thiol intermediates and halogenated acetamides under reflux conditions. For instance, analogous compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (compound 2) are synthesized via refluxing 2-chloro-N-(4-chlorophenyl)acetamide with pyridine precursors in ethanol, yielding ~85% crystalline products . The 3-nitro group on the phenyl ring distinguishes this compound from related derivatives, conferring distinct electronic and steric properties that influence reactivity and biological activity.
Properties
Molecular Formula |
C26H16Cl2N4O3S |
|---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C26H16Cl2N4O3S/c27-17-10-8-16(9-11-17)24-13-21(20-6-1-2-7-23(20)28)22(14-29)26(31-24)36-15-25(33)30-18-4-3-5-19(12-18)32(34)35/h1-13H,15H2,(H,30,33) |
InChI Key |
FWRWEVPUEGQFEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyridine core: This can be achieved through a condensation reaction involving appropriate chlorophenyl and cyano precursors.
Thioether formation: The pyridine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: The final step involves the acylation of the thioether intermediate with 3-nitrophenyl acetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Use of continuous flow reactors: to enhance reaction efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain biomolecules.
Mechanism of Action
The mechanism of action of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and nitro groups suggests potential interactions with nucleophilic sites in biological molecules, while the thioether linkage could facilitate binding to sulfur-containing amino acids.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Observations :
- Electronic Effects : The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing character, enhancing electrophilicity compared to the 4-chlorophenyl group in compound 2 . This may improve binding to biological targets like kinases.
- Functional Core : Unlike 3-chloro-N-phenyl-phthalimide , which has a rigid isoindole-1,3-dione core, the pyridine-thioacetamide scaffold offers flexibility for modular derivatization.
Biological Activity
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes chlorophenyl groups, a cyano group, and a thioether linkage to an acetamide moiety. Its molecular formula is with a molecular weight of 535.4 g/mol.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : The presence of the cyano and nitro groups suggests potential interactions with nucleophilic sites in biological molecules, particularly enzymes and receptors. This can modulate their activity, leading to various pharmacological effects.
- Binding Affinity : The thioether linkage may enhance binding to sulfur-containing amino acids in proteins, which could affect protein function and signal transduction pathways.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with chlorophenyl and thioether functionalities have shown promising antibacterial effects against various strains. For instance, studies have reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
- Antitumor Effects : Some derivatives of pyridine-based compounds have demonstrated significant antitumor activity in vitro. For example, certain analogs have been evaluated for their efficacy against colon carcinoma cell lines, showing IC50 values indicating potent cytotoxicity .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases. Similar compounds have been reported to inhibit AChE effectively .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antibacterial Studies : A series of synthesized compounds similar to this compound were evaluated for their antibacterial properties. Results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, highlighting the potential for development into therapeutic agents .
- Antitumor Evaluation : In vitro studies assessed the antitumor potential of various derivatives, revealing that some compounds exhibited significant cytotoxicity against cancer cell lines, such as HCT-116 (colon cancer) and T47D (breast cancer). The structural modifications influenced the potency and selectivity of these compounds .
- Enzyme Inhibition : Research has shown that related compounds inhibit urease and AChE effectively, suggesting potential applications in treating conditions like peptic ulcers and Alzheimer's disease. The structure-activity relationship (SAR) studies indicated that specific substituents enhance inhibitory activity .
Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
